3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
CAS No.:
Cat. No.: VC20154645
Molecular Formula: C6H6N4O2
Molecular Weight: 166.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6N4O2 |
|---|---|
| Molecular Weight | 166.14 g/mol |
| IUPAC Name | 3-methyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione |
| Standard InChI | InChI=1S/C6H6N4O2/c1-2-3-4(10-9-2)7-6(12)8-5(3)11/h1H3,(H3,7,8,9,10,11,12) |
| Standard InChI Key | HSFCQNQORRYJIU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NN1)NC(=O)NC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione consists of a pyrazolo[3,4-d]pyrimidine scaffold with:
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A methyl group at the N1 position of the pyrazole ring.
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Two ketone groups at positions 4 and 6 of the pyrimidine ring .
The molecular formula is C₆H₆N₄O₂, with a molecular weight of 166.14 g/mol . X-ray crystallography and IR spectroscopy confirm the planar arrangement of the fused rings and the presence of carbonyl groups (C=O stretching at 1693–1697 cm⁻¹) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 350°C | |
| Density | 1.83 g/cm³ | |
| Solubility | Soluble in DMSO, ethanol | |
| Refractive Index | 1.827 | |
| Flash Point | Not available |
Synthetic Methodologies
Cyclocondensation with Oxalyl Chloride
A high-yield synthesis involves refluxing 5-amino-1-methyl-1H-pyrazolo-4-carboxamide with oxalyl chloride in dry toluene :
This method achieves a 92% yield under optimized conditions . The reaction proceeds via nucleophilic acyl substitution, forming the pyrimidine ring through intramolecular cyclization .
Claisen-Schmidt Condensation
Alternative routes employ Claisen-Schmidt condensation, where 1-methyl-5-(4-aminophenyl)pyrazolo[3,4-d]pyrimidin-4-one reacts with p-methoxybenzaldehyde in alkaline ethanol . The product, a chalcone derivative, demonstrates the compound’s versatility as a synthetic intermediate .
Physicochemical and Spectroscopic Analysis
Thermal Stability
The compound exhibits remarkable thermal stability, with a melting point of 350°C, attributed to strong hydrogen bonding and π-π stacking within the crystalline lattice . Thermogravimetric analysis (TGA) shows no decomposition below 300°C, making it suitable for high-temperature applications .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3447 cm⁻¹ (N-H stretch) and 1697 cm⁻¹ (C=O stretch) confirm the presence of amine and carbonyl groups .
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NMR Spectroscopy: H NMR (DMSO-d₆) reveals a singlet at δ 3.45 ppm for the methyl group and aromatic protons between δ 7.2–8.1 ppm .
Applications and Biological Relevance
Material Science Applications
The compound’s high thermal stability and planar structure make it a candidate for:
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